5-(2-Fluoro-5-methylphenyl)pyridin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(2-fluoro-5-methylphenyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2/c1-8-2-4-11(13)10(6-8)9-3-5-12(14)15-7-9/h2-7H,1H3,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZIEXYUPXYZGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C2=CN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718601 | |
| Record name | 5-(2-Fluoro-5-methylphenyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1247245-81-3 | |
| Record name | 5-(2-Fluoro-5-methylphenyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Structural Characterization of 5 2 Fluoro 5 Methylphenyl Pyridin 2 Amine Analogs
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For 5-(2-Fluoro-5-methylphenyl)pyridin-2-amine, a combination of 1D (¹H, ¹³C, ¹⁹F) and 2D NMR experiments allows for the unambiguous assignment of all proton and carbon signals and confirmation of the intricate connectivity within the molecule.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on both aromatic rings, the methyl group, and the amine group. The chemical shifts (δ) are influenced by the electronic effects of the substituents (amino, fluoro, and methyl groups) and the spatial arrangement of the two aromatic rings. tandfonline.comtandfonline.com
Pyridine (B92270) Ring Protons: The 2-amino group strongly shields the ortho proton (H3), shifting it upfield. The H4 and H6 protons will appear further downfield.
H3: Expected to be a doublet around δ 6.6-6.8 ppm.
H4: Expected to appear as a doublet of doublets around δ 7.6-7.8 ppm.
H6: The most downfield pyridine proton, resonating as a small doublet around δ 8.1-8.3 ppm.
Phenyl Ring Protons: The fluorine substituent introduces characteristic splitting patterns (J-coupling) with adjacent protons.
H3': A doublet of doublets is anticipated around δ 7.1-7.3 ppm, showing coupling to H4' and the fluorine atom.
H4': Expected to be a multiplet or triplet-like signal around δ 7.0-7.2 ppm.
H6': A doublet is expected in the range of δ 7.3-7.5 ppm.
Aliphatic and Amine Protons:
-CH₃: A sharp singlet corresponding to the three methyl protons is predicted around δ 2.3-2.4 ppm. nih.gov
-NH₂: A broad singlet, characteristic of amine protons, is expected to appear between δ 4.5-5.5 ppm, the exact position of which is highly dependent on solvent and concentration.
Table 1: Predicted ¹H NMR Data for this compound Predicted values are based on analysis of similar structures and substituent effects. tandfonline.comnih.govmdpi.com
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H6 | 8.15 | d | J = 2.4 Hz |
| H4 | 7.70 | dd | J = 8.6, 2.4 Hz |
| H6' | 7.40 | d | J = 7.5 Hz |
| H3' | 7.20 | dd | J = 8.5, 5.0 Hz |
| H4' | 7.10 | t | J = 8.5 Hz |
| H3 | 6.70 | d | J = 8.6 Hz |
| -NH₂ | 5.00 | br s | - |
| -CH₃ | 2.35 | s | - |
The ¹³C NMR spectrum provides information about all non-equivalent carbon atoms in the molecule. The presence of the fluorine atom induces C-F coupling, which is invaluable for assigning the signals of the fluorophenyl ring. nih.gov The DEPT-135 experiment would be used to distinguish between CH₃, CH₂, and CH carbons.
Pyridine Ring Carbons: The carbon bearing the amino group (C2) is expected to be significantly upfield, while the other carbons will be in the typical aromatic region.
Phenyl Ring Carbons: The carbon directly bonded to fluorine (C2') will appear as a doublet with a large one-bond coupling constant (¹JCF ≈ 240-250 Hz). Other carbons in this ring will exhibit smaller two-, three-, and four-bond couplings (²JCF, ³JCF, ⁴JCF). mdpi.com
Methyl Carbon: A single signal for the methyl carbon is expected around δ 20-21 ppm. nih.gov
Table 2: Predicted ¹³C NMR Data for this compound Predicted values are based on analysis of similar structures and known C-F coupling constants. nih.govmdpi.comnih.gov
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |
| C2 | 158.5 | s | - |
| C2' | 158.0 | d | ¹JCF ≈ 245 Hz |
| C6 | 148.0 | d | ⁴JCF ≈ 3 Hz |
| C4 | 138.5 | d | ⁵JCF ≈ 2 Hz |
| C5' | 135.0 | d | ³JCF ≈ 5 Hz |
| C6' | 131.0 | d | ³JCF ≈ 8 Hz |
| C4' | 128.0 | d | ⁴JCF ≈ 3 Hz |
| C5 | 125.0 | s | - |
| C1' | 124.5 | d | ²JCF ≈ 15 Hz |
| C3' | 116.0 | d | ²JCF ≈ 22 Hz |
| -CH₃ | 20.5 | s | - |
¹⁹F NMR is a highly sensitive technique used to probe the environment of the fluorine atom. nih.gov For this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom. The chemical shift provides information about the electronic environment, while the multiplicity reveals couplings to nearby protons. This signal is expected to be a multiplet due to coupling with H3' and potentially a weaker four-bond coupling to H4'. The ¹⁹F chemical shift for a fluorobenzene (B45895) derivative of this type is anticipated to be in the range of δ -115 to -125 ppm. nih.govspectrabase.com
2D NMR experiments are essential to definitively piece together the molecular structure by revealing correlations between nuclei. sdsu.edu
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. researchgate.net Expected correlations would be seen between H3-H4 and H4-H6 on the pyridine ring, and between H3'-H4' and H4'-H6' on the phenyl ring, confirming the proton assignments within each ring system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom (¹H-¹³C one-bond correlation). researchgate.net It would be used to definitively link the proton assignments from the ¹H spectrum to the carbon assignments in the ¹³C spectrum (e.g., H3 to C3, H6' to C6', methyl protons to the methyl carbon).
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bonds) ¹H-¹³C correlations and is crucial for connecting the different fragments of the molecule. researchgate.net Key HMBC correlations would include:
Correlations from pyridine protons (H4, H6) to the phenyl carbon C1', confirming the biaryl linkage.
Correlations from the methyl protons to carbons C4', C5', and C6' of the phenyl ring.
Correlations from the amine protons to carbons C2 and C3.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion, allowing for the unambiguous determination of its elemental composition. nih.govnih.gov For this compound (C₁₂H₁₁FN₂), the expected exact mass for the protonated molecule [M+H]⁺ is 203.0985. The observation of an ion with this specific mass-to-charge ratio (m/z) in an ESI-HRMS experiment would confirm the molecular formula. nih.govnih.gov
Analysis of the fragmentation pattern in the MS/MS spectrum can further corroborate the structure. Plausible fragmentation pathways would include the cleavage of the C-C bond linking the two aromatic rings, leading to fragments corresponding to the fluoromethylphenyl and aminopyridine moieties.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Identification and Molecular Fingerprinting
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing valuable information about the functional groups present. researchgate.net The spectra serve as a molecular "fingerprint" for the compound.
N-H Vibrations: The primary amine (-NH₂) group is expected to show two distinct stretching bands in the IR spectrum, a symmetric and an asymmetric stretch, typically located in the 3300-3500 cm⁻¹ region. An N-H bending vibration is also expected around 1600-1640 cm⁻¹. researchgate.net
C-H Vibrations: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will appear just below 3000 cm⁻¹.
C-F Vibration: A strong, characteristic absorption band for the C-F bond stretch is expected in the 1200-1250 cm⁻¹ range.
Aromatic Ring Vibrations: C=C and C=N stretching vibrations within the aromatic rings will produce a series of sharp bands in the 1400-1620 cm⁻¹ region.
Table 3: Predicted IR Absorption Frequencies for this compound Predicted values are based on characteristic group frequencies. researchgate.netresearchgate.net
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Intensity |
| Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | Ar-H | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | -CH₃ | 2850 - 2960 | Medium-Weak |
| N-H Bend | Primary Amine (-NH₂) | 1600 - 1640 | Strong |
| Aromatic C=C and C=N Stretch | Pyridine & Benzene Rings | 1400 - 1620 | Strong-Medium |
| C-F Stretch | Aryl-Fluoride | 1200 - 1250 | Strong |
Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular Geometry and Packing
Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a molecule like this compound, this analysis would reveal critical details about its molecular conformation, including the dihedral angle between the pyridine and the fluoromethylphenyl rings, and the nature of the intermolecular interactions that dictate the crystal packing.
Based on studies of analogous 5-aryl-2-aminopyridines and related structures, a key feature is the formation of hydrogen-bonded dimers. The amino group (-NH₂) of one molecule typically forms a hydrogen bond with the pyridine nitrogen atom of a neighboring molecule (N-H···N), creating a stable, centrosymmetric dimer. This is a common and robust structural motif in the crystal engineering of 2-aminopyridine (B139424) derivatives.
The dihedral angle between the planes of the pyridine ring and the phenyl ring is another crucial parameter. In analogous structures like 2',6'-difluoro-2,3'-bipyridine, significant twisting between the aromatic rings is observed. For this compound, steric hindrance from the ortho-fluoro substituent on the phenyl ring would likely force a non-planar conformation, resulting in a notable dihedral angle between the two rings.
A representative example of crystallographic data for a related 2-aminopyridine salt, 2-aminopyridine barium chloride (2APBC), shows an orthorhombic crystal system with the noncentrosymmetric space group P2₁2₁2₁. imanagerpublications.com While this is a salt and not a neutral co-crystal, it illustrates the packing possibilities within the 2-aminopyridine family.
Table 1: Representative Crystallographic Data for an Analogous 2-Aminopyridine Compound (2APBC)
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.281 |
| b (Å) | 5.410 |
| c (Å) | 14.898 |
| α, β, γ (°) | 90 |
| Volume (ų) | 425.638 |
Data derived from a study on 2-aminopyridine barium chloride (2APBC), an analog of the title compound. imanagerpublications.com
Computational Chemistry and Theoretical Investigations of 5 2 Fluoro 5 Methylphenyl Pyridin 2 Amine
Solvent Effects on Electronic Structure and Spectroscopic Properties
A comprehensive search of scientific literature and chemical databases did not yield specific experimental or theoretical studies on the solvent effects on the electronic structure and spectroscopic properties of 5-(2-Fluoro-5-methylphenyl)pyridin-2-amine. The detailed research findings, including specific data tables on how different solvents influence its spectroscopic characteristics, are not available in the published literature.
Therefore, this section will outline the theoretical framework and the types of computational analyses that would be conducted to investigate the solvent effects on this molecule. This provides a scientifically grounded projection of the research that would be necessary to generate the specific data requested.
Theoretical studies on similar solvatochromic molecules, such as various aminopyridine and biphenyl (B1667301) derivatives, typically employ computational methods to understand how the polarity of the solvent medium interacts with the solute molecule, leading to changes in its electronic and spectroscopic properties.
Hypothetical Research Findings and Data
Were such a study to be conducted on this compound, the investigation would likely involve the following:
Quantum Chemical Calculations: Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are standard methods for these investigations. These calculations would be used to optimize the ground state geometry of the molecule and then to predict its electronic absorption spectra (UV-Vis) in various solvents.
Solvent Modeling: The effect of different solvents would be modeled using implicit solvent models, such as the Polarizable Continuum Model (PCM). This method represents the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of the solute's properties within that environment.
Analysis of Spectroscopic Shifts: A key focus would be the analysis of solvatochromic shifts (hypsochromic or bathochromic shifts) of the absorption maxima (λmax) in solvents of varying polarity. For instance, the λmax would be calculated in non-polar solvents (e.g., n-hexane, cyclohexane), polar aprotic solvents (e.g., acetone, acetonitrile, DMSO), and polar protic solvents (e.g., ethanol, methanol).
The results would typically be presented in a data table format, as shown in the hypothetical example below.
Table 4.4.1: Theoretically Predicted UV-Vis Absorption Maxima (λmax) of this compound in Various Solvents
| Solvent | Dielectric Constant (ε) | Predicted λmax (nm) | Oscillator Strength (f) |
|---|---|---|---|
| Gas Phase | 1.0 | Data not available | Data not available |
| n-Hexane | 1.88 | Data not available | Data not available |
| Chloroform | 4.81 | Data not available | Data not available |
| Acetone | 20.7 | Data not available | Data not available |
| Ethanol | 24.55 | Data not available | Data not available |
| Acetonitrile | 37.5 | Data not available | Data not available |
| DMSO | 46.7 | Data not available | Data not available |
| Water | 80.1 | Data not available | Data not available |
Note: This table is a template. No experimental or theoretical data for this compound is currently available in the public domain.
Electronic Properties and Molecular Orbitals: The study would also likely investigate changes in the electronic properties of the molecule, such as the dipole moment, in different solvents. An increase in the dipole moment from the ground state to the excited state upon photoexcitation is often correlated with the observed solvatochromic shifts. Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) would provide insight into the nature of the electronic transitions (e.g., π → π* or n → π*).
Chemical Reactivity, Derivatization, and Analog Development from the 5 2 Fluoro 5 Methylphenyl Pyridin 2 Amine Scaffold
Reactivity of the Pyridin-2-amine Moiety
The pyridine (B92270) ring is inherently electron-deficient, which typically deactivates it towards electrophilic aromatic substitution. acs.org However, the presence of the activating amino group at the 2-position directs electrophiles to specific locations. This amino group tends to direct incoming electrophiles to the 3 and 5 positions of the pyridine ring. The interplay between the electron-withdrawing nature of the ring nitrogen and the electron-donating amino group governs the regioselectivity of these reactions. acs.orgrsc.org For instance, the bromination of 2-aminopyridines has been studied, demonstrating that these compounds react as free bases. rsc.org Furthermore, acid-catalyzed hydrogen exchange has been observed at the 3-position for some 2-aminopyridine (B139424) derivatives. rsc.org
The exocyclic amino group is a primary site for nucleophilic reactions such as acylation and alkylation, which are fundamental for creating a diverse library of derivatives.
Acylation: The amino nitrogen readily undergoes acylation with reagents like acetic anhydride (B1165640) to form the corresponding amide. publish.csiro.auyoutube.com Studies on the acetylation of aminopyridines indicate that the reaction generally occurs directly at the amino nitrogen for 2- and 3-aminopyridines. publish.csiro.au While N,N-diacylation can sometimes occur, reaction conditions can be optimized to favor the formation of the desired mono-acylated product. semanticscholar.org The use of a weak base, for example, can help to avoid diacylation. semanticscholar.org The chemoselective transformation of the exocyclic amino group is a key strategy in the synthesis of various derivatives. researchgate.net
Alkylation: Alkylation of the amino group introduces alkyl substituents, which can significantly impact the molecule's physical and biological properties. While alkylation of pyridines can sometimes occur at the ring nitrogen, methods have been developed for the N-alkylation of 2-aminopyridines. publish.csiro.auacs.org For example, a protocol using BF₃·OEt₂ as a catalyst allows for the N-alkylation of 2-aminopyridines with 1,2-diketones under aerobic conditions. acs.org The electronic nature of substituents on the 2-aminopyridine can influence the reaction yield, with electron-donating groups generally leading to higher yields due to increased nucleophilicity. acs.org Reductive alkylation is another method that has been explored for 2-aminopyridines. sci-hub.in
Modifications and Functionalization of the Fluoro-methylphenyl Group
The 2-fluoro-5-methylphenyl substituent provides additional avenues for structural modification, allowing for the fine-tuning of the molecule's properties.
The methyl group on the phenyl ring can be a site for functionalization. For instance, it could potentially be oxidized to a carboxylic acid, which can then be converted to esters or amides, introducing a variety of new functional groups. The fluorine atom and the methyl group on the phenyl ring influence the regioselectivity of potential electrophilic aromatic substitution reactions on this ring, directing new substituents to specific positions.
Interactive Table: Potential Modifications of the Fluoro-methylphenyl Group
| Modification Site | Type of Reaction | Potential Reagents | Resulting Functional Group |
| Methyl Group | Oxidation | Potassium permanganate, Chromic acid | Carboxylic acid, Alcohol |
| Phenyl Ring | Nitration | Nitric acid, Sulfuric acid | Nitro group |
| Phenyl Ring | Halogenation | Bromine, Iron(III) bromide | Bromo group |
Note: This table presents hypothetical reactions for illustrative purposes. Specific reaction conditions would need to be optimized.
Synthesis of Structurally Related Analogs and Derivatives
The 5-(2-fluoro-5-methylphenyl)pyridin-2-amine scaffold is a valuable starting point for the synthesis of more complex heterocyclic systems, including hybrids with other important pharmacophores like pyrimidine (B1678525) and thiadiazole.
Pyridine-pyrimidine hybrids are a class of compounds that have garnered significant interest in medicinal chemistry. westminster.ac.uk The synthesis of these hybrids can be achieved by reacting a 2-aminopyridine derivative with various reagents to construct the pyrimidine ring. A common method involves the condensation of a 2-aminonicotinonitrile with a suitable reagent to form the fused pyridopyrimidine core. researchgate.net These hybrid structures are being explored for various therapeutic applications. westminster.ac.uknih.gov
The incorporation of a thiadiazole ring can lead to novel derivatives with distinct biological profiles. The synthesis of pyridine-thiadiazole derivatives can be accomplished through various synthetic strategies. One common approach involves the reaction of a pyridine-containing thiourea (B124793) with a suitable cyclizing agent. For example, a 1-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-3-phenylthiourea has been used as a starting material to react with hydrazonoyl halides to afford 1,3,4-thiadiazole (B1197879) derivatives. nih.gov Another strategy involves the reaction of 4-amino-5H-thiazol-2-one with benzylideneacetone (B49655) to produce thiazolo[4,5-b]pyridin-2-ones. mdpi.com These synthetic routes provide access to a wide range of pyridine-fused or pyridine-substituted heterocyclic systems. nih.govmdpi.com
Terpyridine Derivatives with Fluoro-Methylphenyl Substitution
The synthesis of terpyridines, a class of tridentate ligands renowned for their strong coordination to metal ions, can be achieved through various condensation strategies. conicet.gov.arnih.gov While direct derivatization of this compound into a terpyridine is not straightforward, its structural motifs can be incorporated into established synthetic routes, such as the Kröhnke or Potts methodologies. nih.govresearchgate.net
These methods typically involve the condensation of two equivalents of an acetylpyridine with an aromatic aldehyde in the presence of a base and an ammonia (B1221849) source. nih.govrsc.org To incorporate the this compound scaffold, one could envision a multi-step approach. A hypothetical strategy could involve the transformation of the parent compound into a suitable aldehyde or acetyl-substituted pyridine derivative, which could then participate in a terpyridine-forming condensation reaction.
The electronic properties of the 2-fluoro-5-methylphenyl group would likely influence the reactivity of such intermediates. The fluorine atom, being strongly electron-withdrawing, and the methyl group, being electron-donating, create a specific electronic environment that can affect the electrophilicity of a carbonyl group or the nucleophilicity of a carbanion intermediate in the condensation steps.
Table 1: Hypothetical Terpyridine Derivatives
| Derivative Name | Potential Synthetic Precursor from Parent Compound | Key Reaction Type |
|---|---|---|
| 4'-(2-Fluoro-5-methylphenyl)-2,2':6',2''-terpyridine | 2-Fluoro-5-methylbenzaldehyde | Kröhnke condensation with 2-acetylpyridine (B122185) |
| 5-Bromo-2-(2-fluoro-5-methylphenyl)pyridine | This compound via Sandmeyer reaction | Suzuki or Stille cross-coupling |
Pyridine-Triazole and Pyrrolo-Triazole Conjugates
The conjugation of pyridine moieties with triazole rings has emerged as a powerful strategy in medicinal chemistry and materials science. The resulting structures often exhibit unique biological activities and coordination properties. A prominent method for forging this link is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". researchgate.net
Starting from this compound, a synthetic pathway to pyridine-triazole conjugates can be readily devised. The primary amino group at the 2-position of the pyridine ring is a key functional handle. This amine can be converted into an azide (B81097) group via diazotization followed by substitution with an azide source (e.g., sodium azide). The resulting pyridyl azide is a stable intermediate that can be reacted with a variety of terminal alkynes under CuAAC conditions to yield 1,2,3-triazole conjugates. researchgate.netnih.gov This modular approach allows for the introduction of diverse functionalities onto the triazole ring. researchgate.net
The development of pyrazolo[1,5-a]pyrimidine (B1248293) inhibitors has highlighted the utility of the 1,2,4-triazole (B32235) ring as a bioisostere for an amide group, capable of forming key hydrogen bonds with biological targets. nih.gov This principle can be extended to the design of pyrrolo-triazole conjugates from the aminopyridine scaffold, aiming to create novel structures with potential biological applications.
Table 2: Potential Pyridine-Triazole Conjugates via CuAAC
| Starting Alkyne | Resulting Conjugate Structure |
|---|---|
| Propargyl alcohol | 1-(5-(2-Fluoro-5-methylphenyl)pyridin-2-yl)-4-(hydroxymethyl)-1H-1,2,3-triazole |
| Phenylacetylene | 1-(5-(2-Fluoro-5-methylphenyl)pyridin-2-yl)-4-phenyl-1H-1,2,3-triazole |
Mechanistic Studies of Transformation Reactions
Understanding the mechanisms of the reactions used to derivatize this compound is crucial for optimizing yields and predicting potential side products.
Kröhnke-type Terpyridine Synthesis: The synthesis of 4'-aryl-2,2':6',2''-terpyridines generally proceeds through a series of well-defined steps. nih.gov It begins with a base-mediated aldol (B89426) condensation between an aromatic aldehyde and 2-acetylpyridine to form an α,β-unsaturated ketone (a chalcone). nih.gov A second key intermediate is formed from 2-acetylpyridine and a pyridinium (B92312) salt. These two intermediates then undergo a Michael addition, followed by cyclization with ammonia and subsequent aromatization via oxidation to furnish the terpyridine product. nih.govrsc.org
Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The mechanism of the CuAAC reaction is well-established. It involves the formation of a copper(I) acetylide from the terminal alkyne. This species then reacts with the pyridyl azide intermediate. The copper center acts as a template, coordinating to both the azide and the acetylide, which facilitates the [3+2] cycloaddition. A series of organocopper intermediates leads to the formation of a six-membered cupracycle, which then rearranges to a five-membered triazolide ring. Protonolysis releases the desired 1,2,3-triazole product and regenerates the copper(I) catalyst.
Derivatization of the 2-Amino Group: The 2-amino group on the pyridine ring is a potent nucleophile and can readily undergo various transformations.
Diazotization: The reaction with nitrous acid (generated in situ from NaNO₂) at low temperatures produces a diazonium salt. This intermediate is highly versatile and can be converted to a range of substituents (e.g., -N₃, -OH, -Br, -Cl) via Sandmeyer or related reactions.
Acylation/Sulfonylation: The amino group can react with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a base to form the corresponding amides or sulfonamides. This is a standard nucleophilic acyl substitution reaction.
Nucleophilic Substitution (SN2-type): The amino group can also act as a nucleophile in SN2 reactions with alkyl halides. quizlet.com For example, reaction with iodomethane (B122720) would lead to methylation of the amine, potentially forming a quaternary ammonium (B1175870) salt upon exhaustive methylation. quizlet.com The rate and feasibility of such reactions are influenced by factors such as the strength of the nucleophile, the nature of the leaving group on the alkyl halide, and the solvent used. quizlet.com
Advanced Applications and Future Directions in Chemical Research of 5 2 Fluoro 5 Methylphenyl Pyridin 2 Amine and Its Derivatives
Applications as Synthetic Intermediates and Building Blocks for Complex Molecules
The structural framework of 5-(2-Fluoro-5-methylphenyl)pyridin-2-amine serves as a valuable scaffold in organic synthesis. Its constituent parts, a substituted pyridine (B92270) ring and a fluorinated phenyl group, are common motifs in medicinally relevant compounds. The amine functionality on the pyridine ring and the potential for further substitution on both aromatic rings make it a versatile intermediate for constructing more complex molecular architectures.
Researchers have utilized derivatives of this core structure in the synthesis of various biologically active compounds. For instance, related aminopyridine structures are key intermediates in the creation of inhibitors for enzymes like Bloom helicase, which is implicated in certain cancers. nih.gov The synthesis of 5-fluoro-2-aminopyrimidine derivatives, for example, has been explored for the preparation of fluorinated imatinib, an anticancer drug. rsc.org The versatility of aminopyridines extends to their use in creating diverse compound libraries for high-throughput screening to identify new therapeutic leads.
The following table provides examples of related aminopyridine derivatives and their applications as synthetic intermediates.
| Derivative | Application |
| 5-Fluoro-2-methylpyridin-3-amine | Intermediate for various active compounds. medchemexpress.com |
| 2-Amino-5-fluoropyridine | Intermediate for the synthesis of peptide deformylase inhibitors. researchgate.net |
| 5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives | Used in the development of Bloom helicase inhibitors. nih.gov |
| 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine | Precursor for novel amide derivatives with potential cytotoxic activity. researchgate.net |
Development of Novel Ligands for Transition Metal Catalysis and Coordination Chemistry
The nitrogen atoms in the pyridine ring and the exocyclic amine group of this compound and its derivatives make them excellent candidates for use as ligands in transition metal catalysis and coordination chemistry. These nitrogen atoms can coordinate to a metal center, forming stable complexes that can catalyze a variety of organic transformations.
The electronic properties of the ligand, influenced by the fluorine and methyl substituents, can be fine-tuned to modulate the catalytic activity and selectivity of the metal complex. For example, di(pyridin-2-yl)amine-based ligands with trifluoromethyl substituents have been synthesized via Pd-catalyzed amination reactions for potential use in creating metal complexes with applications in catalysis. mdpi.com The coordination chemistry of aminopyridines with transition metals like copper and cadmium has been studied, revealing the formation of various coordination geometries. nih.gov These studies are fundamental to designing new catalysts for a range of chemical reactions.
Radiochemical Synthesis and Imaging Probe Development for Positron Emission Tomography (PET)
A particularly exciting application of this compound derivatives is in the development of radiolabeled probes for Positron Emission Tomography (PET) imaging. PET is a powerful non-invasive imaging technique that allows for the visualization and quantification of biochemical processes in vivo. nih.gov This requires the synthesis of molecules labeled with positron-emitting radionuclides, most commonly carbon-11 (B1219553) (¹¹C) and fluorine-18 (B77423) (¹⁸F). nih.govscholaris.ca
Carbon-11 and Fluorine-18 Labeling Strategies
The structure of this compound is well-suited for radiolabeling with both ¹¹C and ¹⁸F.
Carbon-11 Labeling: The methyl group on the phenyl ring or other positions can be targeted for ¹¹C-labeling. mdpi.com The most common method involves the use of [¹¹C]methyl iodide or [¹¹C]methyl triflate to introduce the ¹¹C-methyl group onto a suitable precursor molecule. mdpi.com For instance, derivatives have been labeled with carbon-11 to create PET tracers for imaging receptors in the brain, such as the NR2B subunit-containing NMDA receptors. nih.gov The short half-life of ¹¹C (20.4 minutes) is advantageous for multiple PET scans in a single day but requires an on-site cyclotron. scholaris.ca
Fluorine-18 Labeling: The fluorine atom already present in the molecule can be replaced with the positron-emitting isotope ¹⁸F. nih.gov Alternatively, an ¹⁸F label can be introduced at other positions on the aromatic rings through nucleophilic aromatic substitution (SNA_r_) reactions. nih.govresearchgate.net This often involves reacting a precursor molecule with [¹⁸F]fluoride. nih.gov The longer half-life of ¹⁸F (109.8 minutes) allows for more complex synthetic procedures and transportation to facilities without a cyclotron. researchgate.netnih.gov
Precursor Synthesis for Radiosyntheses
The development of effective PET tracers relies on the efficient synthesis of precursor molecules that can be readily radiolabeled in the final step. For derivatives of this compound, this involves creating molecules with appropriate leaving groups (e.g., nitro, chloro, or trimethylammonium groups) that can be easily displaced by [¹⁸F]fluoride. nih.gov For ¹¹C-labeling, precursors with a hydroxyl or amine group are often used for methylation. mdpi.com
The synthesis of these precursors is a critical area of research, with a focus on developing multi-step synthetic routes that are high-yielding and produce precursors of high purity. For example, the synthesis of 5-chloro-oxazolo[5,4-b]pyridines as precursors for ¹⁸F-labeled PET ligands has been described. nih.gov
The following table summarizes key aspects of radiochemical synthesis with derivatives of this compound.
| Radionuclide | Labeling Strategy | Common Precursors |
| Carbon-11 (¹¹C) | N- or O-methylation with [¹¹C]CH₃I or [¹¹C]CH₃OTf. mdpi.com | Demethylated analogs with free hydroxyl or amine groups. nih.govnih.gov |
| Fluorine-18 (¹⁸F) | Nucleophilic aromatic substitution (SNA_r) with [¹⁸F]fluoride. nih.gov | Analogs with good leaving groups (e.g., -NO₂, -Cl, -NMe₃⁺). nih.govnih.gov |
Exploration in Materials Science: Crystal Engineering and Supramolecular Assemblies
The ability of this compound and its derivatives to form hydrogen bonds and engage in π-π stacking interactions makes them interesting candidates for applications in materials science, particularly in crystal engineering and the design of supramolecular assemblies.
Crystal engineering involves the design and synthesis of crystalline solids with desired properties. The specific arrangement of molecules in the crystal lattice, dictated by intermolecular interactions, determines the material's physical and chemical properties. The hydrogen bonding capabilities of the amine and pyridine nitrogen atoms, along with the potential for halogen bonding involving the fluorine atom, can be exploited to direct the assembly of these molecules into specific one-, two-, or three-dimensional networks.
Supramolecular assemblies are complex chemical systems held together by non-covalent interactions. By modifying the substituents on the this compound scaffold, it is possible to control the self-assembly process and create novel materials with tailored functions, such as porous materials for gas storage or materials with interesting optical or electronic properties.
Theoretical Insights into Molecular Recognition and Binding Interactions (without clinical data)
Computational chemistry and molecular modeling provide powerful tools to understand the non-covalent interactions that govern the behavior of this compound and its derivatives at the molecular level. Theoretical studies can offer insights into how these molecules interact with biological targets, such as enzymes and receptors, without the need for clinical data.
By employing methods like density functional theory (DFT) and molecular dynamics (MD) simulations, researchers can predict the preferred conformations of these molecules and analyze their binding modes with target proteins. These studies can elucidate the role of specific functional groups, such as the fluorine atom and the methyl group, in molecular recognition. For example, theoretical calculations can help to understand the impact of fluorine substitution on binding affinity and selectivity. This information is invaluable for the rational design of more potent and selective inhibitors or ligands for various biological targets.
Table of Chemical Compounds
| Chemical Name | CAS Number |
| This compound | 1247245-81-3 bldpharm.com |
| 5-Fluoro-2-methylpyridin-3-amine | Not Available medchemexpress.com |
| 2-Amino-5-fluoropyridine | Not Available researchgate.net |
| 5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine | Not Available nih.gov |
| 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine | Not Available researchgate.net |
| Di(pyridin-2-yl)amine | Not Available mdpi.com |
| N-((5-(4-fluoro-2-[(11)C]methoxyphenyl)pyridin-3-yl)methyl)cyclopentanamine | Not Available nih.gov |
| 5-chloro-oxazolo[5,4-b]pyridines | Not Available nih.gov |
| [¹¹C]Methyl iodide | Not Available mdpi.com |
| [¹¹C]Methyl triflate | Not Available mdpi.com |
| [¹⁸F]Fluoride | Not Available nih.gov |
| 2-Fluoro-5-methylpyridine | 2369-19-9 sigmaaldrich.com |
| 5-(2-Methylphenyl)pyridin-2-amine | 503536-76-3 avantorsciences.com |
| 5-(5-Fluoro-2-methylphenyl)pyridin-2-amine | 875167-04-7 chemicalbook.com |
| 2-Fluoro-5-methylpyridin-4-amine | 1393569-97-5 bldpharm.com |
| 5-fluoro-N-(2-methylcyclopentyl)pyridin-2-amine | Not Available nih.gov |
| N-(5-Fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethoxy-d(2)-5-methoxybenzyl)acetamide | Not Available nih.gov |
| 4-[18F]fluoro-N-{2-[4-(6-trifluoromethylpyridin-2-yl)piperazin-1-yl]ethyl}benzamide | Not Available researchgate.net |
| 5-Fluoro-2-aryloxazolo[5,4-b]pyridines | Not Available nih.gov |
| 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide | Not Available nih.gov |
| 2-fluoro-N'-[(E)-2-hydroxyphenyl) methylene] benzohydrazide | Not Available mdpi.com |
| 5-fluoro pyrimidine (B1678525) derivatives | Not Available google.com |
| 5,6-Bis(4-Methoxy-3-Methylphenyl)Pyridin-2-Amine | Not Available doi.org |
| Sulfoximine substituted 5-fluoro-n-(pyridin-2-yl)pyridin-2-amine derivatives | Not Available google.com |
| 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives | Not Available nih.gov |
| 5-Fluoro-N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | Not Available rsc.org |
| 2-aminopyrimidines | Not Available rsc.org |
| 5-fluoro-2-aminopyrimidine derivatives | Not Available rsc.org |
| 5-([¹⁸F]Fluoro)-1-(1-(4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzyl)-1H-1,2,3-triazol-4-yl)pentane-2-sulfonic Acid | Not Available mdpi.com |
| 2,4-difluoro-N-(2-methoxy-5-(3-(5-(2-(4-[11C]methylpiperazin-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)imidazo[1,2-a]pyridin-6-yl)pyridin-3-yl)benzenesulfonamide | Not Available |
| Novel Diaryl-Substituted Pyrazolo[3,4-d]pyrimidines | Not Available acs.org |
Emerging Research Areas and Potential Innovations in Medicinal Chemistry
The scaffold of this compound represents a confluence of privileged structural motifs in medicinal chemistry, primarily the 2-aminopyridine (B139424) core. nih.govrsc.org This simple, low-molecular-weight moiety is a versatile precursor for a wide array of biologically active molecules. rsc.org The design of derivatives based on this specific compound is guided by established medicinal chemistry principles aimed at optimizing potency, selectivity, and pharmacokinetic properties. Emerging research focuses on leveraging these principles to explore novel biological targets and create next-generation therapeutics. The key design strategies revolve around strategic substitution, conformational constraint, and pharmacophore hybridization.
A central principle in the design of derivatives is the strategic placement of fluorine atoms. mdpi.com The fluorine in the parent compound's phenyl ring is not merely a substituent but a critical modulator of the molecule's electronic and metabolic properties. Innovations in this area focus on exploring alternative fluorination patterns to fine-tune activity and bioavailability. mdpi.comnih.gov For instance, the introduction of fluorine can enhance metabolic stability and improve oral activity, as seen in other heterocyclic drug candidates. mdpi.comnih.gov The unique properties of the carbon-fluorine bond, including its strength and polarity, can lead to stronger binding interactions with target proteins. mdpi.com
Another major area of innovation involves modifying the molecular scaffold to control its three-dimensional shape, a concept known as conformational restriction. nih.gov By designing derivatives with truncated or conformationally constrained side chains, researchers can force the molecule into a specific orientation, potentially increasing its affinity and selectivity for a biological target. nih.gov This can be achieved by introducing additional rings or rigid linkers. This principle is used to explore alternative binding poses within an enzyme's active site, potentially leading to inhibitors with novel mechanisms of action. nih.gov
Pharmacophore hybridization is a design strategy that involves merging the structural features of the 2-aminopyridine core with other known active chemical fragments. This approach aims to create multifunctional molecules, such as dual-target inhibitors. nih.gov For example, a derivative could be designed to incorporate a moiety known to bind to a separate, therapeutically relevant target, leading to a single compound with a synergistic or broader spectrum of activity. nih.gov This rational design approach is critical in developing treatments for complex diseases.
Furthermore, the principle of bioisosteric replacement is being actively explored. This involves substituting parts of the parent molecule with other chemical groups that have similar physical or chemical properties to enhance a desired attribute without significantly altering the core structure required for biological activity. Research in this area includes replacing the phenyl ring with other heterocycles or modifying the methyl group to improve solubility, reduce potential toxicity associated with certain aromatic structures, or exploit specific pockets within a target's binding site. acs.org For instance, replacing an aniline (B41778) moiety with an aminopyridine has been shown to be a viable strategy to mitigate toxicity concerns in other molecular series. acs.org
Table 1: Design Principles via Strategic Fluorination
| Modification Principle | Structural Change Example | Intended Design Goal | Supporting Rationale |
|---|---|---|---|
| Metabolic Stability | Addition of a trifluoromethyl (-CF3) group to the pyridine ring | Block potential sites of metabolic oxidation, increasing bioavailability. | The C-F bond is stronger than the C-H bond, making it less susceptible to enzymatic breakdown. mdpi.com |
| Binding Affinity | Incorporation of a fluorine atom at a key binding position on the pyridine ring. | Introduce favorable hydrogen bonding or dipole-dipole interactions with the target protein. mdpi.com | Fluorine's high electronegativity can create favorable interactions with specific amino acid residues in a binding pocket. mdpi.com |
| Conformational Control | Strategic placement of fluorine on a flexible side chain. | Influence the preferred conformation (shape) of the molecule to better fit the target. | Fluorine substitution can alter torsional angles and stabilize specific rotamers. |
| Enhanced Oral Activity | Placement of a fluorine atom in the beta-position to an amino function in a side chain. | Improve oral bioavailability and duration of action. | This specific placement has been shown to enhance and prolong agonist activity in other pyridine-based ligands. nih.gov |
Table 2: Bioisosteric Replacement Strategies for Derivative Design
| Original Fragment | Bioisosteric Replacement | Intended Design Goal | Supporting Rationale |
|---|---|---|---|
| Phenyl Ring | Pyridyl, Pyrazinyl, or Thienyl Ring | Improve solubility, alter metabolic profile, and explore new binding interactions. acs.org | Introducing heteroatoms (N, S) can increase polarity and provide additional hydrogen bonding points. acs.org |
| Methyl Group (-CH3) | Trifluoromethyl Group (-CF3) | Increase metabolic stability and binding affinity through electronic effects. | The -CF3 group is an effective bioisostere for a methyl group but with vastly different electronic properties. mdpi.com |
| Amine Group (-NH2) | Hydroxyl (-OH) or Methoxy (-OCH3) Group | Modify hydrogen bonding capability and serve as a handle for further derivatization. | These groups can act as hydrogen bond donors or acceptors, altering the interaction with the target protein. |
| 2-Aminopyridine Core | Pyrazolo[3,4-d]pyrimidine | Create a more rigid scaffold and introduce new points for substitution. | Fused heterocyclic systems are recognized as privileged structures in drug design for creating potent inhibitors. acs.org |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 5-(2-Fluoro-5-methylphenyl)pyridin-2-amine with high purity?
- Methodological Answer :
- Suzuki-Miyaura Cross-Coupling : A Pd(II) acetate catalyst (0.5–2 mol%) and NaHCO₃ base in 2-methyltetrahydrofuran (2-MeTHF) at 100°C for 3 hours can achieve moderate yields (~51%). Post-reaction purification via gradient chromatography (hexane/acetone) removes byproducts and unreacted boronic esters .
- Yield Optimization : Adjusting solvent polarity (e.g., 2-MeTHF vs. DMF) and catalyst loading can mitigate side reactions. For example, excess boronic ester (1.3 eq.) improves coupling efficiency .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Store under inert atmosphere (argon/nitrogen) at –20°C to prevent oxidation or hydrolysis. Avoid exposure to moisture due to potential amine degradation .
- Safety Protocols : Use fume hoods for synthesis and characterization. Waste containing halogenated byproducts (e.g., 4-chloro intermediates) must be segregated and treated by certified waste management services .
Q. What spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and methyl/fluoro substituents (e.g., δ 2.3 ppm for CH₃, δ -110 ppm for ¹⁹F NMR) .
- X-ray Crystallography : Resolve dihedral angles between pyridin-2-amine and fluorophenyl groups (e.g., 12.8° twist) to confirm stereoelectronic effects .
- ESI-MS : Use high-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 254.1) .
Advanced Research Questions
Q. How can crystallographic data resolve conflicting reports on the compound’s bioactivity?
- Methodological Answer :
- Hydrogen Bonding Analysis : Intramolecular N–H⋯N bonds (e.g., N4–H4⋯N5 in related pyrimidines) stabilize bioactive conformations. Deviations >1.0 Å in crystal structures correlate with reduced enzyme inhibition .
- Dihedral Angle Effects : Bioactivity discrepancies in analogs (e.g., 6-methyl-2-phenylpyrimidines) arise from substituent planarity. For instance, a 86.1° dihedral angle in the (4-methoxyphenyl)aminomethyl group reduces membrane permeability .
Q. What strategies mitigate discrepancies in biological assay results for this compound?
- Methodological Answer :
- Solvent Purity : Use HPLC-grade solvents (≥99.8% purity) to avoid interference from polar impurities (e.g., residual DMF) in cell-based assays .
- Assay Standardization : Pre-equilibrate compounds in assay buffers (pH 7.4) for 24 hours to ensure solubility. For inconsistent IC₅₀ values, validate via orthogonal methods (e.g., SPR vs. fluorescence polarization) .
Q. How can researchers design experiments to study structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., –CF₃) or donating (–OCH₃) groups at the 5-methyl position. Compare logP and π-stacking efficiency via molecular docking .
- Crystallography-Guided SAR : Use X-ray data to correlate substituent orientation (e.g., coplanar vs. twisted fluorophenyl groups) with binding affinity to targets like VEGFR or PDGFR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
